molecular formula C13H9FO3 B2913787 3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 22494-43-5

3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B2913787
CAS No.: 22494-43-5
M. Wt: 232.21
InChI Key: IGUSMAQARLWHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

Structural Features and Functional Group Interactions

The molecular structure of this compound (CAS 22494-43-5) consists of two benzene rings connected by a single carbon-carbon bond, forming a biphenyl core. Key substituents include:

  • A carboxylic acid group (-COOH) at position 3 of the first phenyl ring.
  • A hydroxyl group (-OH) at position 4 of the same ring.
  • A fluorine atom at position 3' of the second phenyl ring.
Table 1: Key Structural and Physicochemical Properties
Property Value Source
Molecular Formula C₁₃H₉FO₃
Molecular Weight 244.21 g/mol
Functional Groups Carboxylic acid, hydroxyl, fluoro
Substituent Positions 3, 4, 3'

The carboxylic acid group confers acidity (pKa ≈ 4.2–4.7) and enables hydrogen bonding or salt formation, critical for solubility adjustments in synthetic reactions. The hydroxyl group participates in intramolecular hydrogen bonding with the carboxylic acid, stabilizing the planar conformation of the biphenyl system. Meanwhile, the fluorine atom exerts strong electron-withdrawing effects (-I effect), polarizing the adjacent phenyl ring and directing electrophilic substitution to meta positions.

Spatial interactions between substituents further influence reactivity. For instance, steric hindrance between the hydroxyl and carboxylic acid groups limits rotational freedom around the biphenyl axis, favoring a twisted conformation that enhances π-π stacking interactions in crystalline phases. This structural rigidity is exploited in metal-organic frameworks (MOFs), where the compound acts as a ligand for coordinating transition metals.

Historical Context and Emergent Research Significance

First synthesized in the late 20th century via Ullmann coupling reactions, this compound gained prominence as a precursor to liquid crystals and nonlinear optical materials. Early applications leveraged its biphenyl core’s ability to stabilize mesophases in display technologies. Recent advances in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) have streamlined its synthesis, enabling gram-scale production with >90% yields.

Emerging Applications:
  • Pharmaceutical Intermediates : The compound serves as a key intermediate in synthesizing kinase inhibitors, such as parsaclisib, where its fluorine and hydroxyl groups enhance target binding affinity.
  • Polymer Chemistry : Incorporation into polyesters improves thermal stability (Tg > 150°C) due to rigid biphenyl motifs.
  • Catalysis : As a ligand in asymmetric catalysis, it facilitates enantioselective reductions of ketones, critical for producing chiral alcohols in drug synthesis.

Ongoing research explores its utility in photodynamic therapy , where the biphenyl system’s extended conjugation absorbs UV-Vis light, generating reactive oxygen species for cancer cell ablation. Additionally, computational studies predict its derivatives will exhibit enhanced bioavailability (LogP ≈ 2.1–2.5), positioning it as a candidate for central nervous system (CNS) drug development.

Properties

IUPAC Name

5-(3-fluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUSMAQARLWHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include the use of a base such as sodium carbonate and a solvent like dioxane .

Industrial production methods may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Hydrolysis of Esters to Carboxylic Acid

The carboxylic acid group is often introduced via hydrolysis of ester precursors:

Substrate Conditions Yield Reference
Methyl ester derivative2.5 N NaOH aqueous solution, reflux93%

Key Step :

  • Hydrolysis of methyl 4'-fluoro-3-hydroxybiphenyl-4-carboxylate with NaOH under reflux yielded the carboxylic acid .

Carboxylic Acid Reactivity

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters .
  • Amidation : Forms amides with amines via coupling agents (e.g., DCC/HOBt) .

Hydroxyl Group Reactions

  • Protection : Silylation (e.g., triethylsilyl chloride) to prevent undesired side reactions .
  • Oxidation : Potential oxidation to quinones under strong oxidizing conditions (not directly observed in sources).

Fluorine Substituent Stability

  • Resists nucleophilic substitution due to strong C–F bond but may participate in directed ortho-metalation .

Oxidative and Reductive Pathways

  • Reduction of Nitro Groups : Catalytic hydrogenation or Fe/HCl converts nitro to amino groups .
  • Oxidative Cleavage : Ozone or KMnO₄ can cleave double bonds in precursors (e.g., triols) .

Stability and Degradation

  • Thermal Stability : Stable under reflux conditions in polar aprotic solvents (THF, DMF) .
  • pH Sensitivity : Carboxylic acid deprotonates above pH 4.2, influencing solubility .

Scientific Research Applications

3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The biphenyl structure allows the compound to fit into hydrophobic pockets within proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Fluorine Substitution

2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid (Diflunisal)
  • Structure : Fluorine atoms at 2' and 4' positions, hydroxyl at 4-position, carboxylic acid at 3-position.
  • Key Differences : Diflunisal’s dual fluorine substitution enhances electronegativity and metabolic stability compared to the 3'-fluoro analog.
  • Biological Activity : Diflunisal exhibits potent anti-inflammatory and analgesic effects (LD₅₀: 392–439 mg/kg in rodents) . Under photoirradiation, diflunisal forms photoproducts (e.g., compound 234) that mediate hemolysis via free radicals and singlet oxygen . The 3'-fluoro analog’s photolytic behavior remains unstudied but may differ due to reduced fluorine-induced electron withdrawal.
  • Molecular Weight : 250.20 g/mol .
4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
  • Structure : Fluorine at 4'-position instead of 3'.
  • Key Differences : The 4'-fluoro isomer shares the same molecular formula (C₁₃H₉FO₃ ) and mass as the 3'-fluoro compound but differs in fluorine placement, altering dipole moments and steric interactions.
  • Applications : Used as a synthetic intermediate in rhodium-catalyzed decarboxylative coupling reactions, where fluorine position influences regioisomer formation .

Derivatives with Additional Functional Groups

5-(4-(3,4-Difluorophenyl)-1H-1,2,3-triazol-1-yl)-4′-(piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylic Acid (Compound 90)
  • Structure : Incorporates a triazole ring and piperidine group.
  • Key Differences : The triazole moiety enhances hydrogen-bonding capacity, while the piperidine group increases basicity.
  • Molecular Weight : 461.2 g/mol (vs. 232.21 g/mol for the 3'-fluoro compound) .
  • Purity/Activity : 97% purity via HPLC; designed as a P2Y14 receptor antagonist .
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic Acid
  • Structure : Methyl group at 3'-position instead of fluorine.
  • Molecular Weight : 230.23 g/mol .

Non-Fluorinated and Halogen-Substituted Analogs

4-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
  • Structure : Lacks fluorine atoms.
  • Key Differences : Absence of fluorine reduces electronegativity, increasing the hydroxyl group’s acidity (pKa ~2–3 vs. ~3–4 for fluorinated analogs).
  • Applications : Used as a precursor in synthesizing bioactive molecules and dyes .
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
  • Structure : Bromine at 5-position.
  • Key Differences : Bromine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability compared to fluorine.
  • Molecular Weight : 285.12 g/mol .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Position Key Functional Groups
3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-COOH C₁₃H₉FO₃ 232.21 3' -OH, -COOH, -F
Diflunisal C₁₃H₉F₂O₃ 250.20 2', 4' -OH, -COOH, -F (×2)
4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-COOH C₁₃H₉FO₃ 232.21 4' -OH, -COOH, -F
Compound 90 (Triazole derivative) C₂₅H₂₀F₂N₄O₂ 461.20 N/A -COOH, triazole, piperidine
4-Hydroxy-[1,1'-biphenyl]-3-COOH C₁₃H₁₀O₃ 214.22 None -OH, -COOH

Research Findings and Implications

  • Photochemical Stability : Diflunisal’s photoproducts exhibit lytic activity, suggesting that the 3'-fluoro analog’s photodegradation pathways warrant investigation for drug safety .
  • Synthetic Utility : Fluorinated biphenylcarboxylic acids serve as versatile intermediates in catalysis, with fluorine position dictating reaction outcomes .

Biological Activity

3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, with the molecular formula C13H9FO3C_{13}H_9FO_3 and CAS number 22494-43-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 232.21 g/mol
  • Structure : The compound features a biphenyl structure with a fluorine atom and a hydroxy group that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its anticancer properties. Various studies have highlighted its cytotoxic effects against different cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (human lung carcinoma)
    • COLO201 (human colorectal adenocarcinoma)
    • SK-BR-3 (human breast cancer)

Table 1 summarizes the cytotoxic effects observed in these studies:

Cell Line IC50 (µM) Effect
A54963.4Significant reduction in viability
COLO20138.3Enhanced cytotoxicity
SK-BR-3Not specifiedResistance observed

The mechanism through which this compound exerts its anticancer effects is believed to involve the modulation of key cellular pathways:

  • Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in various phases, particularly G0/G1 and G2/M phases, indicating its potential to inhibit cancer cell proliferation.
  • Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have been published that explore the efficacy of this compound in vitro:

  • In one study, the compound was tested against A549 cells, resulting in a viability reduction of approximately 63.4% at a concentration correlating with its IC50 value .
  • Another investigation involving COLO201 cells showed even greater sensitivity, with an IC50 value of 38.3 µM, indicating a promising candidate for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 3'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, a biphenyl core can be functionalized via fluorination and hydroxylation steps. Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
    Yield optimization may require adjusting stoichiometry of boronic acid derivatives or using microwave-assisted synthesis to reduce reaction time .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Multi-technique validation is critical:

  • NMR : 1H^1H and 13C^{13}C NMR identify fluorine coupling patterns (e.g., 3JHF^3J_{H-F}) and biphenyl proton environments. For example, aromatic protons appear at δ 6.8–8.2 ppm .
  • X-ray crystallography : Resolves spatial arrangement of fluorine and hydroxyl groups (e.g., dihedral angles between biphenyl rings) .
  • FT-IR : Confirms carboxylic acid (-COOH) via O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .

Q. What analytical methods ensure purity ≥98% for this compound?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase (acetonitrile:0.1% phosphoric acid, 60:40 v/v). Monitor at 254 nm; retention time ~8.2 min .
  • Melting point : Sharp melting range (e.g., 210–212°C) indicates purity .
  • Elemental analysis : Carbon, hydrogen, and fluorine content must align with theoretical values (e.g., C: 65.1%, H: 3.8%, F: 5.4%) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated intermediates .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can in vitro pharmacological activity of this compound be systematically evaluated?

Methodological Answer:

  • Enzyme inhibition assays : Test against COX-2 or kinases using fluorescence-based kits (e.g., ADP-Glo™). IC₅₀ values are calculated via dose-response curves .
  • Cellular uptake studies : Radiolabel the compound with 18F^{18}F for PET imaging to track biodistribution in cancer cell lines .
  • Solubility optimization : Use phospholipid-based nanoformulations (e.g., Lipoid E 80) to enhance bioavailability .

Q. What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with hydroxyl groups and hydrophobic interactions with biphenyl motifs .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with anti-inflammatory activity using partial least squares regression .

Q. How are contradictory spectral data (e.g., NMR vs. X-ray) resolved?

Methodological Answer:

  • Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) detects conformational changes affecting chemical shifts .
  • DFT calculations : Compare computed 13C^{13}C NMR chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental data to validate crystal structures .

Q. What degradation pathways occur under physiological conditions, and how are they characterized?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS. Major degradation products include defluorinated biphenyls and decarboxylated derivatives .
  • Oxidative stability : Use H₂O₂ (3% v/v) to simulate ROS-mediated breakdown; identify quinone intermediates via UV-Vis (λ = 290 nm) .

Q. How is regioselectivity ensured during fluorination of the biphenyl precursor?

Methodological Answer:

  • Directing groups : Introduce nitro (-NO₂) at position 3 to guide electrophilic fluorination (e.g., Selectfluor®) to position 3' .
  • Metal-mediated C-H activation : Use Pd(OAc)₂ with pivalic acid to achieve meta-fluorination .

Q. What strategies identify metabolites in preclinical studies?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Detect phase I metabolites (e.g., glucuronide conjugates) with m/z accuracy <5 ppm .
  • Isotope labeling : Synthesize 13C^{13}C-labeled analogs to trace metabolic pathways in rodent plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.